1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.03 g/mol. The purity is usually 95%.
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Biological Activity
1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene (CAS No. 871571-25-4) is a compound of interest due to its unique structural features, which include a trifluoromethyl group and a nitro group. This compound has been the subject of various studies aimed at understanding its biological activity, particularly in the context of anticancer and antimicrobial properties.
- Molecular Formula : C8H5BrF3NO2
- Molecular Weight : 284.03 g/mol
- Structural Features : The presence of trifluoromethyl and nitro groups significantly influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups in aromatic compounds has been linked to enhanced potency against various cancer cell lines.
This compound has been evaluated for its effects on cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7. The following table summarizes findings related to its antiproliferative activity:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 10.5 | Significant reduction in cell viability |
PANC-1 | 8.2 | Moderate inhibition of growth |
These results suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial potential of halogenated aromatic compounds has been well-documented. In vitro studies assessing the antibacterial activity of this compound against common pathogens have shown promising results:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These findings indicate that the compound possesses moderate antibacterial properties, which could be further explored for therapeutic applications.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and potentially leading to disruption of cellular functions.
Case Studies
- Anticancer Efficacy Study : A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.
- Antimicrobial Efficacy Study : Another investigation tested the compound against a panel of bacterial strains, revealing that it inhibited growth effectively at concentrations below 100 µg/mL, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
1-bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWPBUUFFSSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695809 | |
Record name | 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871571-25-4 | |
Record name | 1-Bromo-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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